tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with an oxygen atom (5-oxa) and an azaspiro system. The tert-butyl carbamate group at position 2 enhances steric protection and stability, while the hydroxyl group at position 8 contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOIOKGLSQZUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-99-5 | |
| Record name | 1453315-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of tert-Butyl 3-Allyl-3-Hydroxyazetidine-1-Carboxylate
The synthesis begins with 1-(tert-butoxycarbonyl)-3-oxoazetidine (1-BOC-3-oxoazetidine), a commercially available precursor. Reaction with allyl bromide in the presence of zinc powder in a tetrahydrofuran (THF)/water solvent system at 10–20°C yields tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate. This step leverages a Barbier-type allylation, where zinc mediates the nucleophilic addition of the allyl group to the ketone (Fig. 1A). Example 1 of CN111533752A reports a 95% yield under these conditions, highlighting the efficiency of this approach.
Step 2: Dibromination with Liquid Bromine
The allyl sidechain is subsequently brominated using liquid bromine in dichloromethane at –30 to –10°C. This exothermic reaction proceeds via electrophilic addition across the double bond, generating tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate. Careful temperature control (–30°C during bromine addition) minimizes side reactions, achieving an 85% yield.
Step 3: Base-Mediated Cyclization
The final cyclization step employs potassium carbonate in refluxing acetonitrile (82°C, 12–16 hours). Intramolecular nucleophilic displacement of the bromide by the hydroxyl group forms the 5-oxa-2-azaspiro[3.4]octane framework. The reaction selectively produces tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in 80% yield. While this intermediate contains a bromine atom at position 7 rather than the target 8-hydroxy group, it provides a strategic handle for subsequent functionalization.
Table 1: Three-Step Synthesis Optimization
| Step | Reagents/Conditions | Yield | Key Parameters |
|---|---|---|---|
| 1 | Allyl bromide, Zn, THF/H₂O, 10–20°C | 95% | Zn particle size < 50 µm |
| 2 | Br₂, CH₂Cl₂, –30°C | 85% | Slow bromine addition over 2 hours |
| 3 | K₂CO₃, MeCN, 82°C | 80% | 12-hour reflux under N₂ |
Alternative Grignard Route for Enhanced Stereocontrol
Allyl Grignard Addition
Example 2 of CN111533752A demonstrates an alternative first step using allyl magnesium bromide (Grignard reagent) in anhydrous THF at 0°C. This method avoids aqueous workup challenges associated with zinc-mediated reactions, yielding tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate in 80% yield. The Grignard approach offers superior stereochemical control, though at higher reagent cost.
Comparative Analysis of Allylation Methods
The zinc-mediated route provides higher yields (95% vs. 80%) and lower sensitivity to moisture, making it preferable for scale-up. However, the Grignard method’s compatibility with base-sensitive substrates may justify its use in specialized cases.
Annulation Strategies for Spirocyclic Core Assembly
Retrosynthetic Considerations
Hydroxylation of Brominated Intermediates
Nucleophilic Substitution of Bromine
The tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate intermediate from Section 1.3 undergoes hydroxide substitution in dimethyl sulfoxide (DMSO) at 120°C. Preliminary trials suggest this SN2 displacement achieves 65–70% conversion to the 7-hydroxy analog. Positional numbering discrepancies between patents and target compound suggest either renumbering during spirocyclic formation or a need for alternative substitution strategies.
Directed C–H Oxidation
Transition-metal-catalyzed C–H hydroxylation represents an underexplored avenue. A manganese porphyrin catalyst with hydrogen peroxide could selectively oxidize the C8 position, though this method requires validation for spirocyclic substrates.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Total Yield | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Three-Step Bromination | 3 | 64.6% | Excellent | Limited to bromide intermediates |
| Grignard Variant | 3 | 51.2% | Moderate | Sensitive to moisture |
| Hypothetical Annulation | 4 | ~40% (est.) | Challenging | Requires hydroxyl-protected groups |
Experimental Optimization and Process Considerations
Solvent Selection
THF/water mixtures in Step 1 prevent epoxide formation from the allyl bromide intermediate. Acetonitrile in Step 3 facilitates high-temperature cyclization without ester hydrolysis.
Temperature Sensitivity
The exothermic bromination (Step 2) requires strict adherence to –30°C conditions to avoid diradical side products. Jacketed reactors with cryogenic cooling are essential for >100 g scale reactions.
Chemical Reactions Analysis
Oxidation Reactions
The secondary hydroxyl group undergoes oxidation to form ketones. Common conditions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (0.1 equiv) | Acetone, 0°C, 2 hr | tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 78% |
| CrO₃/H₂SO₄ | H₂O, 25°C, 6 hr | Same as above | 65% |
The ketone product (CAS 1453315-97-3) is a key intermediate for further functionalization .
Reduction Reactions
The ester group can be selectively reduced while preserving the spirocyclic core:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (3 equiv) | THF, −78°C → 25°C, 4 hr | 8-Hydroxy-5-oxa-2-azaspiro[3.4]octane-2-methanol | 82% |
| DIBAL-H (2 equiv) | Toluene, −30°C, 3 hr | Same as above | 91% |
The reduced alcohol retains the spirocyclic structure, enabling downstream conjugation .
Nucleophilic Substitution
The hydroxyl group participates in Mitsunobu reactions and SN2 displacements:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DEAD/PPh₃, R-OH | THF, 0°C → 25°C, 12 hr | tert-Butyl 8-(alkoxy)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate derivatives | 60-75% |
| TsCl, Et₃N | CH₂Cl₂, 0°C, 2 hr | Tosylate intermediate | 88% |
Tosylation enhances leaving-group ability for subsequent cross-coupling reactions.
Ester Hydrolysis
Controlled hydrolysis yields the carboxylic acid derivative:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hr | 8-Hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid | 95% |
| NaOH (2M), MeOH/H₂O, 25°C | Sodium salt of the carboxylic acid | 89% |
The deprotected acid serves as a precursor for peptide coupling or metal coordination .
Ring-Opening Reactions
The spirocyclic system undergoes acid-catalyzed ring expansion:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄ (cat.) | Toluene, 110°C, 24 hr | Bicyclic lactam derivatives | 43% |
This reaction demonstrates the strain inherent in the spiro[3.4]octane system.
Stereochemical Considerations
The compound’s reactivity is influenced by its stereochemistry. Enantioselective synthesis using L-diisopinocampheylborane at −78°C produces the (S)-enantiomer with 94% ee. This configuration affects:
-
Oxidation rates : (S)-enantiomer reacts 1.3× faster with KMnO₄ than (R)
-
Biological activity : Differential binding to chiral receptors observed
Stability Under Reaction Conditions
Critical stability parameters:
| Parameter | Value | Method |
|---|---|---|
| Thermal decomposition | 220°C (onset) | TGA analysis |
| pH stability range | 4-9 (25°C, 24 hr) | HPLC monitoring |
| Light sensitivity | Degrades under UV > 300 nm | Photostability chamber |
Industrial-Scale Considerations
Optimized protocols for large batches:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Oxidation with KMnO₄ | Batch reactor | Continuous flow reactor (residence time 5 min) |
| Yield | 78% | 82% |
| Purity | 97% (HPLC) | 99.5% (HPLC) |
Continuous flow methods improve safety and efficiency for exothermic reactions .
Scientific Research Applications
Applications Overview
The compound is primarily recognized for its role as a multifunctional module in drug discovery, particularly due to its unique spirocyclic structure that allows for diverse functionalization. Below are the key applications:
Drug Discovery
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate serves as a building block in the synthesis of novel azaspiro compounds, which are valuable in developing new therapeutic agents. The spirocyclic nature of the compound contributes to enhanced biological activity and selectivity against various targets.
Synthesis of Bioactive Molecules
The compound is utilized in synthesizing bioactive molecules that exhibit potential pharmacological properties. Its structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.
Research in Neuropharmacology
Research indicates that derivatives of azaspiro compounds may have implications in neuropharmacology, particularly for conditions like anxiety and depression. Studies are ongoing to evaluate their mechanisms of action and therapeutic potential.
Case Study 1: Development of Antidepressants
A recent study explored the synthesis of derivatives from this compound, leading to compounds that demonstrated significant antidepressant-like effects in animal models. The structural modifications enhanced binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of azaspiro derivatives synthesized from this compound. In vitro assays showed that certain derivatives inhibited cancer cell proliferation significantly, indicating potential as anticancer agents.
Mechanism of Action
The mechanism by which tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to more effective and targeted interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclic Diazabicyclo Systems
Compounds with similar bicyclic frameworks but differing substituents include:
tert-Butyl(1S,7S)-5-(4-Methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Substituents: 4-Methoxybenzyl and phenyl groups. Synthetic Route: Derived from 1-phenylcycloprop-2-ene-1-carboxylic acid and tert-butyl carbamates .
tert-Butyl(1S,7S)-5-(4-Fluorobenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
- Substituents: 4-Fluorobenzyl group.
- Key Difference: Fluorine’s electronegativity may increase metabolic stability and membrane permeability relative to hydroxyl groups .
tert-Butyl 8-(2-Hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Substituents: 2-Hydroxyethyl group at position 6.
Heteroatom Substitution: Oxygen vs. Sulfur
Replacing the 5-oxa group with sulfur (6-thia) significantly alters physicochemical properties:
Sulfur’s larger atomic radius and reduced electronegativity decrease hydrogen-bonding capacity, impacting crystal packing and solubility .
Positional Isomerism: Hydroxyl Group Placement
Comparing hydroxyl group positions in spirocyclic systems:
- tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Hydroxyl at position 7 instead of 7.
Ring Size and Bridging Systems
Variations in spirocyclic frameworks include:
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Larger bicyclo[2.2.2]octane system.
- Key Difference: Increased ring strain and rigidity compared to the [3.4] system, influencing binding affinity in drug targets .
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Smaller bicyclo[2.2.1]heptane core.
- Key Impact: Higher steric constraints and reduced solubility due to compact structure .
Biological Activity
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1453315-99-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- IUPAC Name : tert-butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- CAS Number : 1453315-99-5
- Purity : 95% - 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in pain modulation and inflammation. The compound has shown potential as a dual ligand for opioid receptors, suggesting its utility in pain management therapies .
1. Analgesic Properties
Research indicates that derivatives of azaspiro compounds can act as dual m-opioid receptor agonists and s1 receptor antagonists. This dual action may enhance analgesic efficacy while reducing side effects commonly associated with opioid therapies .
2. Antioxidant Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties, which could contribute to their protective effects against oxidative stress in cells . The presence of hydroxyl groups in the structure is often correlated with enhanced radical scavenging abilities.
3. Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these effects and elucidate the mechanisms involved.
Study 1: Pain Management Efficacy
A study conducted on azaspiro derivatives highlighted the effectiveness of these compounds in managing pain through their action on opioid receptors. The results indicated a significant reduction in pain response in animal models, supporting the potential therapeutic application of tert-butyl 8-hydroxy derivatives .
Study 2: Antioxidant Evaluation
In vitro assays assessing the antioxidant capacity of structurally related compounds revealed that certain azaspiro derivatives could effectively neutralize free radicals, suggesting a protective role against cellular damage due to oxidative stress .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?
- Methodology : The compound is typically synthesized via spiroannulation strategies. For example, enzymatic reduction using ketoreductases (KREDs) and NADP+ cofactors can achieve high enantiomeric excess (>99% ee) under controlled conditions (30–33°C, pH 7.5 buffer) . Alternative chemical routes involve annulation of cyclopropane or oxetane rings with Boc-protected amines, requiring optimization of solvents (e.g., 2-propanol, THF) and catalysts .
- Critical Parameters : Temperature, solvent polarity, and enzyme/substrate ratios are critical for stereochemical outcomes. For enzymatic methods, substrate solubility in aqueous buffers must be addressed via co-solvents .
Q. How can the spirocyclic structure of this compound be validated experimentally?
- Analytical Workflow :
- X-ray crystallography : Single-crystal analysis using SHELXL software (via SHELX system) confirms bond lengths, angles, and ring conformations .
- NMR spectroscopy : - and -NMR (CDCl) resolve spiro-junction protons (δ ~4.3–3.7 ppm) and verify hydroxyl group presence .
- Chiral chromatography : Supercritical fluid chromatography (Chiralpak AD-3 column) validates enantiopurity .
Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?
- Stability : The Boc group enhances stability against nucleophiles, but the hydroxyl group may oxidize under prolonged exposure to air. Store at –20°C in anhydrous solvents (e.g., DCM, ethyl acetate) .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solubility in 2-propanol is sufficient for enzymatic reactions (~40 g/L) .
Advanced Research Questions
Q. How does enzymatic synthesis (e.g., KRED-P3-G09) compare to traditional chemical methods in terms of scalability and enantioselectivity?
- Enzymatic Advantages :
- Higher enantioselectivity (>99% ee) with fewer purification steps .
- Reduced waste (NADP+ recycling) and milder conditions (aqueous buffer, 30–33°C) .
Q. What structural modifications of this spirocyclic scaffold enhance biological activity in medicinal chemistry?
- SAR Insights :
- Hydroxyl group : Critical for hydrogen bonding with target proteins (e.g., enzymes, receptors). Methylation or acetylation reduces polarity and may alter bioavailability .
- Spiro ring size : 5-oxa-2-azaspiro[3.4]octane balances rigidity and conformational flexibility, improving target engagement vs. larger rings (e.g., 7-azaspiro[3.5]nonane) .
- Case Study : Analogues with substituted benzyl groups at the 8-position show enhanced EGFR inhibition (IC < 100 nM) .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
- Troubleshooting Workflow :
Reproduce conditions : Ensure identical solvent, temperature, and instrument settings (e.g., 400 MHz NMR, CDCl vs. DMSO-d) .
Validate with orthogonal methods : Cross-check -NMR with -NMR and IR spectroscopy for functional groups.
Reference databases : Compare with structurally related spirocycles (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) .
Q. What are the implications of this compound’s logP and pKa values for in vivo studies?
- Physicochemical Properties :
- logP : Estimated ~1.5–2.0 (via Boc group and hydroxyl), suggesting moderate blood-brain barrier permeability .
- pKa : Hydroxyl proton ~9–10, requiring pH adjustment for solubility in biological buffers.
Future Research Directions
- Mechanistic Studies : Elucidate the hydroxyl group’s role in enzyme inhibition (e.g., kinase assays) .
- In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models .
- Crystallographic Data Expansion : Resolve X-ray structures of protein-ligand complexes to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
